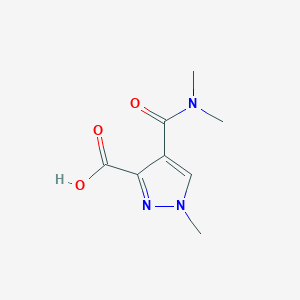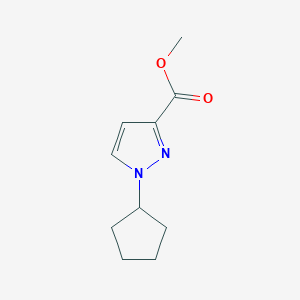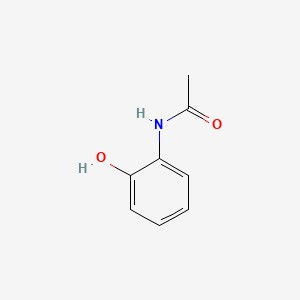
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone
描述
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a chlorophenyl group attached to a naphthalenone core through a methylene bridge. The “E” configuration indicates the trans arrangement of substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- (E)-3,4-Dihydro-2-((4-bromophenyl)methylene)-1(2H)-naphthalenone
- (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone
- (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone imparts unique chemical and biological properties compared to its analogs with different substituents. For example, the chlorophenyl group may enhance the compound’s lipophilicity and influence its interaction with biological targets.
- Reactivity: The reactivity of this compound in various chemical reactions may differ from its analogs due to the electronic and steric effects of the chlorophenyl group.
属性
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGMURBYHPNJK-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165494 | |
| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59082-24-5, 49545-70-2 | |
| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59082-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-Naphthalenone,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B7762657.png)



![[2-[(Benzylamino)methyl]phenyl]methanol;hydron;chloride](/img/structure/B7762678.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol](/img/structure/B7762704.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B7762712.png)




